REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11].C(=O)([O-])[O-].[K+].[K+].[CH2:18](I)[CH2:19][CH3:20]>CC(C)=O>[CH2:18]([O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11])[CH2:19][CH3:20] |f:1.2.3|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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OC1=C2CCC(C2=CC=C1)=O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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2.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.72 mL
|
Type
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reactant
|
Smiles
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C(CC)I
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for about 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
|
Details
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The reaction was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
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partitioned between water and dichloromethane
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C2CCC(C2=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |